Methyl (1S,2R)-1-amino-2-(propan-2-yl)cyclopropane-1-carboxylate
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Overview
Description
(1S,2R)-Methyl 1-amino-2-isopropylcyclopropanecarboxylate is a chiral cyclopropane derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-Methyl 1-amino-2-isopropylcyclopropanecarboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of an amino acid derivative with a cyclopropanating agent under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions. The process is designed to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-Methyl 1-amino-2-isopropylcyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different amine derivatives.
Scientific Research Applications
(1S,2R)-Methyl 1-amino-2-isopropylcyclopropanecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (1S,2R)-Methyl 1-amino-2-isopropylcyclopropanecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1S,2R)-Methyl 1-amino-2-isopropylcyclopropanecarboxylate include other chiral cyclopropane derivatives and amino acid derivatives. Examples include:
- (1R,2S)-Methyl 1-amino-2-isopropylcyclopropanecarboxylate
- (1S,2S)-Methyl 1-amino-2-isopropylcyclopropanecarboxylate
- (1R,2R)-Methyl 1-amino-2-isopropylcyclopropanecarboxylate
Uniqueness
The uniqueness of (1S,2R)-Methyl 1-amino-2-isopropylcyclopropanecarboxylate lies in its specific stereochemistry, which can impart distinct biological and chemical properties. This makes it a valuable compound for research and industrial applications where stereochemistry plays a crucial role.
Properties
CAS No. |
765244-35-7 |
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Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl (1S,2R)-1-amino-2-propan-2-ylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-5(2)6-4-8(6,9)7(10)11-3/h5-6H,4,9H2,1-3H3/t6-,8+/m1/s1 |
InChI Key |
WUSFTPRVCOZISP-SVRRBLITSA-N |
Isomeric SMILES |
CC(C)[C@H]1C[C@]1(C(=O)OC)N |
Canonical SMILES |
CC(C)C1CC1(C(=O)OC)N |
Origin of Product |
United States |
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